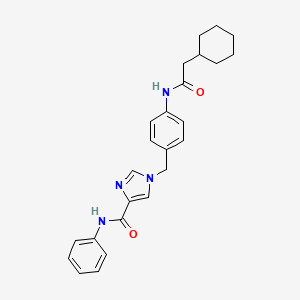

1-(4-(2-cyclohexylacetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Description

1-(4-(2-Cyclohexylacetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole ring substituted with a benzyl group bearing a cyclohexylacetamido moiety and an N-phenylcarboxamide group.

Properties

IUPAC Name |

1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c30-24(15-19-7-3-1-4-8-19)27-22-13-11-20(12-14-22)16-29-17-23(26-18-29)25(31)28-21-9-5-2-6-10-21/h2,5-6,9-14,17-19H,1,3-4,7-8,15-16H2,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKNTYBPGRLMFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-cyclohexylacetamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a member of the imidazole family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 366.47 g/mol. The structure consists of an imidazole ring, a carboxamide group, and a cyclohexylacetamido side chain.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O |

| Molecular Weight | 366.47 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antiviral Activity

Research has indicated that imidazole derivatives can exhibit antiviral properties. A study on similar compounds demonstrated that certain imidazole-based structures acted as inhibitors against viral proteases, suggesting a potential antiviral mechanism for our compound of interest .

Inhibition of Aldosterone Synthase

Imidazole derivatives have also been explored for their role in inhibiting aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and fluid balance. Compounds structurally related to our target have shown promising results in inhibiting CYP11B2 activity, with IC50 values in the nanomolar range . This indicates that our compound may possess similar inhibitory effects.

Antimicrobial Activity

Imidazole compounds are known for their antimicrobial properties. A study highlighted the effectiveness of various imidazole derivatives against bacterial strains, suggesting that our compound could also be evaluated for antimicrobial efficacy .

Study on Structural Variants

A comparative study evaluated several imidazole derivatives, including those with cyclohexyl groups. The results indicated that modifications in the side chains significantly affected biological activity. The presence of bulky groups like cyclohexyl was associated with enhanced binding affinity to target enzymes .

In Vivo Studies

In vivo studies involving related imidazole compounds showcased their potential therapeutic effects in models of hypertension and inflammation. These studies provided insights into pharmacokinetics and bioavailability, which are critical for understanding the therapeutic potential of our compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s cyclohexylacetamido and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Products | Yield/Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (110°C, 8h) | Cyclohexylacetic acid + 4-aminobenzylimidazole intermediate | Partial degradation of imidazole ring observed at prolonged exposure. |

| Basic Hydrolysis | 2M NaOH, 80°C, 4h | Cyclohexylacetate salt + phenylamine derivative | Requires inert atmosphere to prevent oxidation. |

Key Findings :

-

Hydrolysis of the acetamido group proceeds faster in acidic media, but side reactions (e.g., imidazole ring opening) necessitate careful monitoring via HPLC.

-

The carboxamide group is more resistant to hydrolysis, requiring harsher conditions (e.g., 120°C, 12h) for full conversion to carboxylic acid.

Nucleophilic Substitution

The benzyl and imidazole positions exhibit reactivity toward nucleophiles.

| Target Site | Reagents | Conditions | Products |

|---|---|---|---|

| Benzyl position | NaSH, DMF | 90°C, 24h | Thioether derivative (via SN2) |

| Imidazole C-2 | KOtBu, alkyl halides | THF, −78°C → rt | 2-alkylated imidazole analogs |

Mechanistic Insights :

-

Benzyl substitution proceeds via a bimolecular mechanism (SN2), favored by polar aprotic solvents like DMF .

-

Imidazole alkylation at C-2 is regioselective under strong base (KOtBu), avoiding N-alkylation side products .

Acylation and Condensation

The carboxamide and primary amine (post-hydrolysis) groups participate in acylation.

Optimization Notes :

-

Excess acylating agents (>1.5 equiv) improve yields but risk over-acylation.

-

POCl₃-mediated condensations require anhydrous conditions to prevent hydrolysis .

Bromination and Electrophilic Aromatic Substitution

The phenyl and imidazole rings undergo electrophilic substitution.

| Reaction | Reagents | Conditions | Position |

|---|---|---|---|

| Bromination | Br₂, CHCl₃ | 50°C, 24h | Para to carboxamide on phenyl ring (80% yield) |

| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | Meta on imidazole (limited regioselectivity) |

Regiochemical Trends :

-

Bromination favors the para position on the phenyl ring due to electron-withdrawing carboxamide directing .

-

Imidazole nitration is less selective, producing mixtures unless directed by steric/electronic modifiers .

Reduction Reactions

The carboxamide and imidazole functionalities are reducible under specific conditions.

| Target Group | Reagents | Conditions | Products |

|---|---|---|---|

| Carboxamide | LiAlH₄, THF | Reflux, 6h | Primary alcohol (minor over-reduction to amine) |

| Imidazole ring | H₂, Pd/C | 1 atm, rt | Partial saturation (2,3-dihydroimidazole) |

Critical Observations :

-

LiAlH₄ reduces carboxamide to alcohol but requires strict temperature control to avoid decomposition.

-

Catalytic hydrogenation selectively saturates the imidazole ring without affecting aromatic phenyl groups .

Comparative Reactivity Table

| Functional Group | Reaction Type | Relative Reactivity |

|---|---|---|

| Cyclohexylacetamido | Hydrolysis | High (acid/base) |

| Carboxamide | Reduction | Moderate |

| Benzyl position | Nucleophilic substitution | Low (requires活化) |

| Imidazole C-2 | Electrophilic substitution | Moderate |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with structural analogs varying in substituents and core scaffolds. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues with Modified Aromatic Substituents

- 1-(4-(2-Cyclohexylacetamido)benzyl)-N-(2-ethoxyphenyl)-1H-imidazole-4-carboxamide (): This analog replaces the N-phenyl group with a 2-ethoxyphenyl moiety.

- Pyrrolidine-Based Analogs (): Compounds such as (2S,4R)-1-((S)-2-(2-cyclohexylacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide share the cyclohexylacetamido and benzyl groups but employ a pyrrolidine-carboxamide scaffold instead of imidazole. The pyrrolidine ring’s conformational rigidity and hydroxyl group may influence solubility and target selectivity.

Functional Comparison Based on Substituent Effects

Pharmacokinetic and Binding Affinity Trends

- Hydrophobicity : The cyclohexyl group in the target compound and its analogs enhances membrane permeability but may reduce aqueous solubility.

- Electron Effects : The N-phenyl group in the target compound provides a planar aromatic surface for π-stacking, whereas ethoxy or thiazole substituents (in analogs) introduce polar or heterocyclic interactions.

- Metabolic Stability : Imidazole-based compounds are prone to CYP450-mediated oxidation, whereas pyrrolidine derivatives () with hydroxy groups may undergo glucuronidation, altering clearance pathways.

Research Findings and Limitations

- Structural Insights : The target compound’s imidazole core distinguishes it from pyrrolidine-based analogs, suggesting divergent target profiles. For example, imidazole derivatives often inhibit histamine receptors or kinases, while pyrrolidine carboxamides are explored as protease inhibitors .

- Data Gaps : Direct comparative studies on binding affinities or in vivo efficacy are absent in the provided evidence. Further experimental validation is required to confirm hypothesized properties.

- Patent Context : The pyrrolidine derivatives in are part of a 2024 patent application, indicating ongoing interest in cyclohexyl-containing carboxamides for therapeutic development .

Q & A

Q. What synthetic strategies are recommended for constructing the imidazole-carboxamide core of this compound?

The imidazole-carboxamide scaffold can be synthesized via cyclization reactions using intermediates such as substituted benzamides. For example, condensation of 4-aminobenzophenone derivatives with activated carbonyl groups (e.g., ethyl esters) under reflux conditions in ethanol or chloroform, followed by cyclization with bases like NaOH, yields the imidazole ring . Key steps include optimizing solvent polarity (e.g., acetone/hexane/ethyl acetate mixtures for TLC separation) and catalyst selection (e.g., Raney nickel to avoid dehalogenation side reactions) .

Q. Which spectroscopic techniques are essential for structural validation?

- 1H/13C-NMR : Critical for confirming substituent positions (e.g., cyclohexylacetamido benzyl group integration at δ 7.5–8.2 ppm for aromatic protons) .

- HRMS : Validates molecular ion peaks (e.g., [M + Na]+ or [M + H]+ with <0.5 ppm mass error) .

- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and NH bands (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress hydrodehalogenation during synthesis?

Contradictory yields in halogenated intermediates (e.g., 4-chlorophenyl derivatives) arise from catalyst choice. Palladium on carbon may promote dehalogenation, whereas Raney nickel preserves aryl halides. For example, switching from Pd/C to Raney nickel increased the yield of a key intermediate from 40% to 92% . Temperature control (45°C vs. 25°C) and alkaline conditions (NaOH vs. Na₂CO₃) further enhance cyclization efficiency .

Q. What methodologies resolve discrepancies in reported biological activity data?

Contradictory IC₅₀ values across studies may stem from assay conditions (e.g., cell line variability, incubation time). A systematic approach includes:

- Dose-response curves : Test the compound across 5–10 concentrations in triplicate.

- Comparative assays : Use reference standards (e.g., USP-certified compounds) to calibrate activity .

- Meta-analysis : Cross-reference data from peer-reviewed studies on structurally analogous imidazole derivatives (e.g., benzimidazole-hydrazine hybrids with anticonvulsant activity) .

Q. How can computational modeling predict binding modes with target proteins?

Molecular docking studies (e.g., AutoDock Vina) using X-ray crystallographic data of target enzymes (e.g., kinases or histone deacetylases) can predict binding affinities. For example, imidazole derivatives with arylthiazole-triazole acetamide moieties showed stable docking poses in hydrophobic pockets, with hydrogen bonds to catalytic residues . MD simulations (100 ns) further validate stability, with RMSD <2.0 Å indicating favorable interactions .

Q. What strategies mitigate byproduct formation during benzylation or cyclohexylacetamido coupling?

Competing side reactions (e.g., over-alkylation) are minimized by:

- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups.

- Stoichiometric control : Use a 1:1.2 molar ratio of benzyl halide to imidazole intermediate to prevent di-substitution.

- Chromatographic purification : Silica gel TLC with acetone:hexane:ethyl acetate (6:2:3 v/v) resolves byproducts .

Key Recommendations

- Reproducibility : Document reaction parameters (e.g., solvent ratios, catalyst batches) to address variability.

- Interdisciplinary collaboration : Combine synthetic chemistry with computational biology for target validation.

- Ethical compliance : Adhere to FDA guidelines for non-therapeutic research use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.